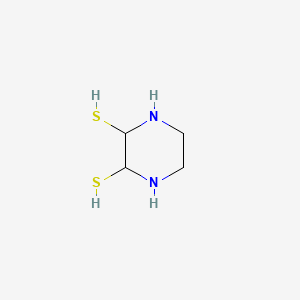
Nle-Arg-Phe amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Nle-Arg-Phe amide is a molluscan cardioexcitatory neuropeptide analog . This compound primarily targets the cardiovascular system and plays a significant role in modulating neuroendocrine signaling .
Mode of Action
It is known to interact with its targets in the cardiovascular system, leading to cardioexcitatory effects
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cardiovascular function and neuroendocrine signaling . The compound’s action can lead to various downstream effects, including changes in heart rate and blood pressure.
Result of Action
The primary result of this compound’s action is its cardioexcitatory effect . It modulates neuroendocrine signaling, which can lead to changes in cardiovascular function . The specific molecular and cellular effects of this compound’s action are subject to ongoing research.
生化分析
Biochemical Properties
Nle-Arg-Phe amide interacts with various enzymes, proteins, and other biomolecules. It is known to be a molluscan cardioexcitatory neuropeptide analog
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it is known to influence cell function by acting as a cardioexcitatory neuropeptide in mollusks . Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nle-Arg-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of arginine and norleucine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
Nle-Arg-Phe amide can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for amino group substitution.
Major Products Formed
Oxidation: Citrulline-containing peptides.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Alkylated or acylated peptides.
科学研究应用
Nle-Arg-Phe amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in neuropeptide signaling and cardiovascular regulation in mollusks.
Medicine: Explored for potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
相似化合物的比较
Similar Compounds
Arg-Phe amide: A simpler analog lacking the norleucine residue.
Nle-Phe amide: Lacks the arginine residue.
Nle-Arg amide: Lacks the phenylalanine residue.
Uniqueness
Nle-Arg-Phe amide is unique due to the presence of all three amino acid residues, which confer specific biological activity and receptor binding properties. The combination of norleucine, arginine, and phenylalanine allows for a broader range of interactions with target receptors, making it a versatile tool in research and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYDYSYRCLZEG-ULQDDVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745616 |
Source


|
| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-29-2 |
Source


|
| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole](/img/structure/B560714.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)



![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
